Technical Profile: 7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Technical Profile: 7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
The following technical guide details the chemical properties, synthesis, and application of 7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine . This document is structured for medicinal chemists and process scientists, focusing on the practical manipulation of this scaffold in drug discovery.
Scaffold Class: Fused Bicyclic Heterocycle (Pyridine-Oxazine) Primary Application: Kinase Inhibitor Core, Fragment-Based Drug Discovery (FBDD)
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The pyrido[3,4-b][1,4]oxazine core represents a specific regioisomer of the pyridyl-oxazine family. Unlike its more common [2,3-b] and [3,2-b] counterparts (often found in EGFR inhibitors), the [3,4-b] fusion offers unique vectors for hydrogen bonding and solubility modulation due to the positioning of the pyridine nitrogen relative to the oxazine ring.
Structural Specifications
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IUPAC Name: 7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
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Common Precursor CAS: 943995-72-0 (7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazin-2-one)
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Molecular Formula: C₇H₇BrN₂O[1]
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Molecular Weight: 215.05 g/mol [1]
Calculated Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| cLogP | 1.2 – 1.6 | Ideal for CNS penetration and oral bioavailability optimization. |
| TPSA | ~35 Ų | Low polar surface area suggests good membrane permeability. |
| pKa (Conj. Acid) | ~5.5 (Pyridine N) | The basicity is modulated by the electron-donating oxazine ring. |
| H-Bond Donors | 1 (NH) | Secondary amine serves as a key vector for derivatization. |
| H-Bond Acceptors | 3 (N, O, N) | Pyridine nitrogen and ether oxygen act as acceptors. |
Synthetic Methodology
The synthesis of the dihydro-oxazine core typically proceeds via the reduction of the corresponding oxazin-2-one intermediate. This approach is preferred over direct cyclization to the amine to avoid over-alkylation and ensure regioselectivity.
Retrosynthetic Analysis
The 7-bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine core is constructed from 3-amino-4-hydroxypyridine derivatives. The bromine handle is usually installed on the pyridine ring prior to cyclization or via electrophilic aromatic substitution on the fused system (though the latter can be regiochemically challenging).
Diagram: Synthesis Pathway
Figure 1: Synthetic route from substituted pyridine to the dihydro-oxazine core.[2]
Detailed Protocol: Reduction of the Oxazinone
This protocol assumes the starting material is the oxazinone intermediate (CAS 943995-72-0).
Reagents:
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7-Bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazin-2-one (1.0 equiv)
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Borane-Tetrahydrofuran Complex (BH₃·THF), 1.0 M solution (3.0 equiv)
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Methanol (MeOH) for quenching
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Hydrochloric Acid (HCl), 1.0 M
Step-by-Step Procedure:
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Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the oxazinone (1.0 equiv) in anhydrous THF (0.2 M concentration).
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Addition: Cool the solution to 0°C. Dropwise add BH₃·THF (3.0 equiv) over 20 minutes.
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Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 229/231) and appearance of the product (M+H 215/217).
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Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise to destroy excess borane (Caution: Hydrogen gas evolution).
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Acid Hydrolysis: Add 1.0 M HCl and heat to 60°C for 1 hour to break the boron-amine complex.
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Workup: Neutralize with NaOH to pH 9. Extract with Ethyl Acetate (3x).[3][4][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude amine is typically purified via flash chromatography (DCM/MeOH gradient) to yield the target secondary amine.
Reactivity & Functionalization Profile
The 7-bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine scaffold possesses two distinct "handles" for medicinal chemistry elaboration: the secondary amine (N1) and the aryl bromide (C7) .
Functionalization Logic Diagram
Figure 2: Divergent synthesis vectors for library generation.
Key Reaction Conditions
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Buchwald-Hartwig Amination (C7):
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The electron-deficient nature of the pyridine ring activates the C7-bromide towards oxidative addition.
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Catalyst System: Pd₂(dba)₃ / Xantphos or RuPhos Pd G3 is recommended.
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Base: Cs₂CO₃ or NaOtBu.
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Note: Protect the N1 amine (e.g., with Boc) before coupling if the coupling partner is sensitive, though the steric difference often allows selective C-N coupling at C7 over N1 arylation if conditions are tuned.
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N1-Derivatization:
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The N1 nitrogen is nucleophilic but less so than a standard piperidine due to the conjugation with the aromatic system (aniline-like character is minimal, but electronic pull from pyridine exists).
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Acylation: Standard conditions (DCM, TEA, Acyl Chloride) proceed rapidly.
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Sulfonylation: Reaction with sulfonyl chlorides (e.g., to generate EGFR inhibitor analogs) is a common strategy.
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Medicinal Chemistry Applications
Scaffold Hopping & SAR
The pyrido[3,4-b]oxazine core is often used as a bioisostere for:
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Tetrahydroisoquinolines: Adds a hydrogen bond acceptor (O) and modifies pKa.
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Quinoxalines: The saturated ring reduces planarity, increasing solubility (Fsp³ character).
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Indoles: Provides similar vector geometry but with improved metabolic stability.
Case Study: Kinase Inhibition
In the design of EGFR and HER2 inhibitors, the oxazine ring mimics the solvent-exposed region of the ATP-binding pocket. The N1 position allows for the attachment of solubilizing tails (e.g., N-methylpiperazine moieties), while the C7 position scaffolds the "hinge-binding" motif or the hydrophobic spine interaction.
Comparison of Isomers:
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[2,3-b]: Most common (e.g., Gefitinib analogs). N is at position 1 relative to fusion.
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[3,4-b]: (This Topic). Moves the pyridine nitrogen, altering the H-bond acceptor vector in the binding pocket. This is critical for overcoming resistance mutations where the hinge region geometry changes.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[6]
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Handling: Handle in a fume hood. The free amine may be prone to oxidation upon prolonged exposure to air; store under inert atmosphere (Argon/Nitrogen) at -20°C.
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Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
References
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Synthesis of Oxazinone Precursors
- Source: Sigma-Aldrich Product Entry for CAS 943995-72-0 (7-bromo-1H,2H,3H-pyrido[3,4-b][1,4]oxazin-2-one).
- Context: Defines the commercially available oxidized precursor for the target scaffold.
- General Reduction Protocols for Pyrido-oxazines: Source:Journal of Medicinal Chemistry, "Synthesis and SAR of pyrido[2,3-b][1,4]oxazine derivatives." (Analogous chemistry). Context: Provides the standard BH3/LAH reduction methodologies adapted for this guide.
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Medicinal Chemistry of Isomeric Scaffolds
- Source:National Institutes of Health (PMC), "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors."
- Context: Illustrates the utility of the pyrido-oxazine class in kinase inhibitor design.
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Chemical Properties & Safety
Sources
- 1. chemscene.com [chemscene.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-BROMO-1H-PYRIDO[2,3-B][1,4]OXAZIN-2(3H)-ONE | 105544-36-3 [chemicalbook.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538 - PubChem [pubchem.ncbi.nlm.nih.gov]
